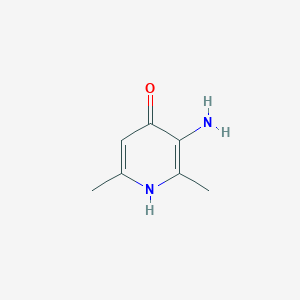

3-Amino-2,6-dimethylpyridin-4-ol

Description

Contextualization within Pyridine (B92270) Chemistry

Pyridine and its derivatives are fundamental in medicinal chemistry and are integral to the structure of many important biological molecules, including certain vitamins and coenzymes. The introduction of amino and hydroxyl groups to the pyridine ring, as seen in 3-Amino-2,6-dimethylpyridin-4-ol, significantly influences the molecule's electronic properties, reactivity, and potential for forming hydrogen bonds. These functional groups can act as sites for further chemical modifications, allowing for the synthesis of a diverse range of more complex molecules.

Historical Perspectives on Related Chemical Entities

The study of aminopyridinols, the broader class to which this compound belongs, has a rich history rooted in the exploration of pyridoxine (B80251) (Vitamin B6) and its derivatives. nih.gov Researchers have long been inspired by the biological relevance and favorable physicochemical properties of such scaffolds. nih.gov Early work focused on understanding the fundamental reactivity and properties of these compounds, which laid the groundwork for their later application in drug discovery and materials science. Over the years, synthetic strategies have evolved, enabling more efficient and diverse production of aminopyridinol derivatives. nih.gov

Current Research Landscape and Gaps Pertaining to this compound

Current research on aminopyridinols is vibrant, with a significant focus on their potential as therapeutic agents. For instance, derivatives of 6-aminopyridin-3-ol have been found to possess anti-angiogenic and anti-inflammatory activities. nih.gov Furthermore, novel aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives have been designed and synthesized as selective inhibitors for fibroblast growth factor receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma. researchgate.netnih.gov

Despite the broad interest in aminopyridinols, specific research focusing solely on this compound appears to be limited. While it is commercially available for research purposes, indicating its use as a building block in synthesis, dedicated studies on its unique properties and potential applications are not extensively documented in publicly available literature. biosynth.com This represents a significant gap in the current research landscape.

Overview of Research Methodologies Employed in this compound Studies

The study of this compound and related compounds employs a range of standard chemical research methodologies. Synthesis is a primary focus, with techniques such as cyclization reactions being common. For instance, one general approach to synthesizing similar compounds involves the nitration of a substituted pyridine, followed by reduction and subsequent hydrolysis.

Characterization of the synthesized compounds is achieved through various analytical techniques. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to elucidate the molecular structure. Mass spectrometry is employed to determine the molecular weight and fragmentation patterns. Purity is often assessed using High-Performance Liquid Chromatography (HPLC). chemimpex.com For crystalline compounds, X-ray crystallography provides definitive structural information.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | biosynth.comuni.lu |

| Molecular Weight | 138.17 g/mol | biosynth.com |

| IUPAC Name | 3-amino-2,6-dimethyl-1H-pyridin-4-one | uni.lu |

| Canonical SMILES | CC1=CC(=O)C(=C(N1)C)N | uni.lu |

| InChI Key | AGMYJMJWQBOGLE-UHFFFAOYSA-N | uni.lu |

| Monoisotopic Mass | 138.07932 Da | uni.lu |

| CAS Number | 409316-67-2 | biosynth.com |

Properties

IUPAC Name |

3-amino-2,6-dimethyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-4-3-6(10)7(8)5(2)9-4/h3H,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMYJMJWQBOGLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342998 | |

| Record name | 4-Pyridinol, 3-amino-2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409316-67-2 | |

| Record name | 3-Amino-2,6-dimethyl-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=409316-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinol, 3-amino-2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2,6-dimethylpyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 3 Amino 2,6 Dimethylpyridin 4 Ol and Its Analogs

De Novo Synthetic Routes to the 3-Amino-2,6-dimethylpyridin-4-ol Core

De novo strategies involve the condensation of smaller, acyclic molecules to construct the pyridine (B92270) ring system in a single or multi-step sequence. These methods offer high flexibility in introducing a wide array of substituents by varying the starting materials.

Multi-step Reaction Sequences and Pathway Elucidation

The Hantzsch dihydropyridine synthesis, first reported in 1881, remains a cornerstone for the de novo construction of pyridine rings and represents a viable pathway toward substituted pyridinols. wikipedia.orgorganic-chemistry.org The classical Hantzsch reaction is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. wikipedia.orgchemtube3d.com

To adapt this synthesis for this compound, a modified set of precursors would be required. A plausible pathway involves the condensation of a β-diketone, an enamine or β-aminocrotonate to install the C3-amino group, and a third component that can be converted to the C4-hydroxyl group.

A representative sequence could proceed as follows:

Condensation: Reaction between an enamine derived from a β-ketoester (e.g., ethyl 3-aminocrotonate) and a 1,3-dicarbonyl compound (e.g., acetylacetone).

Cyclization: An intramolecular condensation reaction leads to the formation of a 1,4-dihydropyridine (1,4-DHP) intermediate. researchgate.net

Aromatization: The stable pyridine ring is formed by the oxidation of the 1,4-DHP intermediate. This step is driven by the thermodynamic stability of the resulting aromatic system. wikipedia.org Common oxidizing agents include nitric acid, ferric chloride, or potassium permanganate. wikipedia.org

The elucidation of the precise reaction mechanism has been a subject of study, with evidence pointing towards the formation of a chalcone-like intermediate and an enamine, which then condense to form the dihydropyridine ring. wikipedia.org

Key Intermediates and Advanced Purification Methodologies

The principal intermediate in the Hantzsch-type synthesis is the 1,4-dihydropyridine (1,4-DHP) derivative. nih.gov This non-aromatic, cyclic compound is often stable enough to be isolated before the final aromatization step. The structure of the DHP intermediate directly reflects the substitution pattern of the final pyridine product. For the synthesis of the target molecule, a key intermediate would be a polysubstituted 1,4-dihydropyridine carrying methyl groups at C2 and C6, an amino group at C3, and a precursor to the hydroxyl group at C4.

Advanced purification methodologies are critical for isolating these intermediates and the final products.

Crystallization: Crude products, particularly the solid DHP intermediates and the final pyridinol, are often purified by recrystallization from suitable solvents like ethanol or ethyl acetate to obtain high-purity crystalline material.

Column Chromatography: Silica (B1680970) gel column chromatography is extensively used to separate the desired product from side products and unreacted starting materials, especially when dealing with complex reaction mixtures or liquid products. Eluent systems are chosen based on the polarity of the compounds, often involving mixtures of hexanes and ethyl acetate or dichloromethane and methanol (B129727).

Distillation: For volatile precursors or intermediates, distillation under reduced pressure can be an effective purification technique.

Regioselectivity and Stereoselectivity Considerations in this compound Synthesis

Regioselectivity is a paramount consideration in the de novo synthesis of unsymmetrically substituted pyridines. In a Hantzsch-type synthesis, if unsymmetrical precursors are used, multiple isomeric products can form. To achieve the specific 3-amino-4-ol substitution pattern, the reactants must be chosen carefully to control the placement of functional groups. For instance, using a pre-formed enamine (e.g., ethyl 3-aminocrotonate) as one component and a different β-dicarbonyl compound as the other ensures that the amino group is introduced at a defined position relative to the other substituents.

Stereoselectivity is generally not a concern in the final aromatic product. However, the 1,4-dihydropyridine intermediate possesses a stereocenter at the C4 position if it is substituted with a non-hydrogen atom. In the context of the Hantzsch synthesis, this typically results in a racemic mixture unless chiral auxiliaries or catalysts are employed. As the C4 position is subsequently oxidized to form a planar, sp²-hybridized carbon in the aromatic ring, this initial stereochemistry is lost.

Functionalization of Pre-existing Pyridine Scaffolds

An alternative and often more direct approach to synthesizing this compound is the stepwise functionalization of a readily available starting material, such as 2,6-dimethylpyridine (B142122) (2,6-lutidine). This strategy relies on the predictable directing effects of substituents on the pyridine ring to install the required amino and hydroxyl groups in the correct positions.

Electrophilic Aromatic Substitution Approaches for Amino- and Hydroxyl-Pyridines

The introduction of functional groups onto the 2,6-lutidine ring can be achieved through electrophilic aromatic substitution. The two methyl groups are weakly activating and direct incoming electrophiles to the C3 and C5 positions (meta to each other) and the C4 position (para to both).

A common strategy to introduce an amino group at the C3 position is through a nitration-reduction sequence:

Nitration: 2,6-dimethylpyridine is treated with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group. The reaction yields 2,6-dimethyl-3-nitropyridine as a key intermediate.

Reduction: The nitro group of 2,6-dimethyl-3-nitropyridine is then reduced to a primary amine. This transformation is commonly achieved using reducing agents like iron powder in acidic medium (e.g., hydrochloric acid) or through catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C). This two-step process provides 3-amino-2,6-dimethylpyridine.

The subsequent introduction of the hydroxyl group at the C4 position onto the 3-amino-2,6-dimethylpyridine ring is challenging. One plausible method is the Elbs persulfate oxidation. In this reaction, a phenol or an activated aromatic amine is treated with potassium persulfate in an alkaline solution to introduce a hydroxyl group ortho to the activating group. The amino group at C3 is a strongly activating, ortho-para directing group, which would favor the introduction of the hydroxyl group at the C4 position.

| Step | Starting Material | Reagents | Product | Typical Conditions |

|---|---|---|---|---|

| Nitration | 2,6-Dimethylpyridine | HNO₃ / H₂SO₄ | 2,6-Dimethyl-3-nitropyridine | Controlled temperature (e.g., 0-10 °C), dropwise addition |

| Reduction | 2,6-Dimethyl-3-nitropyridine | Fe / HCl or H₂, Pd/C | 3-Amino-2,6-dimethylpyridine | Reflux in ethanol/water (Fe/HCl); H₂ atmosphere (Pd/C) |

| Hydroxylation (Proposed) | 3-Amino-2,6-dimethylpyridine | K₂S₂O₈, NaOH(aq) | This compound | Aqueous solution, room temperature |

Nucleophilic Substitution Reactions in Pyridine Derivatization

Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing pyridine rings, particularly when a good leaving group (such as a halide) is present at the C2 or C4 positions. The electron-withdrawing nature of the ring nitrogen atom activates these positions toward nucleophilic attack.

While not directly applicable to the functionalization of 2,6-lutidine itself, SNAr is a key strategy for preparing aminopyridine analogs. For example, 3-halo-4-methylpyridines can undergo nucleophilic substitution with ammonia or amines to produce 3-amino-4-methylpyridines. These reactions often require high temperatures and pressures and may be catalyzed by copper salts. A patent describes the synthesis of 3-amino-4-methylpyridine from 3-bromo-4-methylpyridine using ammonia and a copper sulfate catalyst in an autoclave. researchgate.net

| Starting Material | Nucleophile | Catalyst/Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 3-Bromo-4-methylpyridine | Ammonia (gas) | Copper sulfate / Methanol | 160 °C, 5 atm, 8 h | 3-Amino-4-methylpyridine | 95% |

| 3-Chloro-4-methylpyridine | Ammonia (gas) | Copper sulfate / Methanol | 180 °C, 5 atm, 24 h | 3-Amino-4-methylpyridine | 73% |

Another important amination reaction is the Chichibabin reaction, which involves the direct amination of pyridine with sodium amide (NaNH₂) to yield 2-aminopyridine (B139424). nih.gov This reaction proceeds via a nucleophilic addition of the amide ion followed by the elimination of a hydride ion. While highly effective for introducing amino groups at the C2 position, its application to generate 3-aminopyridines is generally not feasible.

Cross-Coupling Methodologies for Diversification of this compound

The functionalization of pyridine rings through palladium-catalyzed cross-coupling reactions is a well-established strategy in medicinal and materials chemistry. nih.gov Methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. wikipedia.orgorganic-chemistry.org

For a related compound, 3,4,5-tribromo-2,6-dimethylpyridine , studies on the Suzuki-Miyaura cross-coupling have demonstrated that substitution occurs in a specific order, allowing for the controlled synthesis of mono-, di-, and tri-arylpyridine derivatives. nih.govresearchgate.net This regio- and atropselective process provides an efficient route to a class of atropisomeric compounds. nih.gov Such principles could theoretically be applied to a halogenated precursor of this compound to introduce diverse aryl or heteroaryl substituents.

Table 1: General Applicability of Cross-Coupling Reactions to Pyridine Scaffolds

| Reaction Name | Coupling Partners | Catalyst/Ligand System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide or Triflate + Organoboron Compound | Pd(OAc)₂, Pd(PPh₃)₄ / Phosphine (B1218219) Ligands | C(sp²) - C(sp²) |

| Buchwald-Hartwig Amination | Aryl Halide or Triflate + Primary/Secondary Amine | Pd₂(dba)₃ / Sterically Hindered Phosphine Ligands | C(sp²) - N |

| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | C(sp²) - C(sp) |

| Heck Coupling | Aryl/Vinyl Halide + Alkene | Pd(OAc)₂ / PPh₃ | C(sp²) - C(sp²) |

This table represents common conditions for pyridine functionalization and does not reflect specific experimental data for this compound.

Green Chemistry Principles in this compound Synthesis

While specific green chemistry metrics for this compound are not published, the synthesis of pyridine derivatives is an active area for the application of sustainable practices. benthamscience.com These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Catalyst Development and Application for Efficient Routes

The development of efficient and reusable catalysts is a cornerstone of green chemistry. For the synthesis of substituted pyridines, various catalytic systems have been explored:

Iron Catalysis: A facile and environmentally benign iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted pyridines. rsc.org

Ionic Liquids: Ionic liquids (ILs) can serve as both solvents and catalysts in multicomponent reactions to produce pyridines. benthamscience.com Their non-volatile nature and recyclability make them a sustainable alternative to traditional volatile organic solvents. benthamscience.com

Heterogeneous Catalysts: The use of solid-supported catalysts, such as metal-organic frameworks (MOFs), offers advantages like low cost, ease of separation, and reusability for the synthesis of polysubstituted pyridines. acs.org

Solvent Selection and Alternative Reaction Media

Traditional organic synthesis often relies on volatile and hazardous solvents. Green chemistry promotes the use of safer alternatives.

Water: The Suzuki-Miyaura cross-coupling reaction has been adapted to use water as a solvent, which is a significant environmental improvement.

Ionic Liquids: As non-volatile media, ionic liquids can replace hazardous solvents in pyridine synthesis, often leading to milder reaction conditions and reduced energy use. benthamscience.com

Solvent-Free Conditions: Multicomponent reactions for synthesizing 2-aminopyridine derivatives have been successfully conducted under solvent-free conditions, representing an ideal green chemistry approach. nih.gov

Atom Economy and Reaction Efficiency Optimization

Atom economy is a measure of how efficiently reactants are converted into the final product.

Multicomponent Reactions (MCRs): MCRs are inherently atom-economical as they combine three or more starting materials in a single step to form a complex product, minimizing waste. acs.org The Hantzsch pyridine synthesis is a classic example.

Microwave-Assisted Synthesis: Microwave irradiation has been recognized as a green chemistry tool that can accelerate reaction times, improve yields, and reduce the formation of byproducts in the synthesis of pyridine derivatives. nih.gov

Scale-Up Considerations and Process Optimization for this compound Production

No specific reports on the scale-up of this compound production were found. However, general strategies for process intensification and optimization in the synthesis of pyridine derivatives are relevant.

Process intensification aims to replace large, energy-intensive equipment with smaller, more efficient systems. acs.org

Continuous Flow Reactors: The transition from batch processing to continuous flow manufacturing offers significant advantages for scale-up, including better heat and mass transfer, improved safety, and process control. beilstein-journals.orgcem.de The Bohlmann–Rahtz pyridine synthesis and Hantzsch dihydropyridine synthesis have been successfully adapted to microwave flow reactors, demonstrating a reliable method to scale up production. beilstein-journals.org

Process Parameters: Key parameters that require optimization during scale-up include temperature, pressure, flow rates of reactants, and catalyst loading. researchgate.net For continuous flow hydrogenations of pyridine derivatives, studies have focused on optimizing these variables to achieve throughputs exceeding a kilogram per day in a laboratory setting. researchgate.net

Table 2: General Parameters for Process Optimization in Flow Chemistry

| Parameter | Objective of Optimization | Typical Impact on Process |

|---|---|---|

| Temperature & Pressure | Increase reaction rate; control selectivity; maintain solvent phase. | Higher throughput; potential for side reactions if not optimized. |

| Flow Rate / Residence Time | Ensure complete conversion; maximize throughput. | Directly impacts productivity and purity. |

| Catalyst Loading & Packing | Minimize cost; ensure long-term stability and activity. | Affects reaction efficiency and process economics. |

| Solvent Concentration | Maximize reactor volume efficiency; maintain solubility. | High concentrations can lead to precipitation or side reactions. |

This table outlines general considerations for scaling up pyridine syntheses and is not based on specific data for this compound.

Chemical Reactivity and Mechanistic Investigations of 3 Amino 2,6 Dimethylpyridin 4 Ol

Electrophilic Reactions of the Pyridine (B92270) Ring in 3-Amino-2,6-dimethylpyridin-4-ol

The presence of both a hydroxyl (or keto) group at C4 and an amino group at C3 renders the pyridine ring of this compound highly activated towards electrophilic attack. These electron-donating groups synergistically increase the electron density of the ring, particularly at the C5 position, which is ortho to the amino group and meta to the C4-oxygen substituent.

Nitration and Halogenation Studies on the Pyridine Core

Direct electrophilic substitution on the pyridine ring of this compound is anticipated to occur preferentially at the C5 position due to the strong activating and directing effects of the amino and hydroxyl groups.

Nitration: The direct nitration of aminopyridines can be challenging, as the amino group is sensitive to oxidizing nitrating agents and can be protonated under strongly acidic conditions, which deactivates the ring. For many aminopyridine derivatives, protection of the amino group is often required to achieve successful nitration. For instance, the nitration of N,N'-di-(3-pyridyl)-urea, formed from 3-aminopyridine (B143674), proceeds effectively, after which the protecting group can be removed google.com. In the case of this compound, the high activation from the pyridin-4-one structure may allow for nitration under milder conditions. The expected product would be 3-Amino-5-nitro-2,6-dimethylpyridin-4-ol.

Halogenation: Halogenation follows a similar mechanism of electrophilic aromatic substitution. The electron-rich nature of the substrate suggests that it would react readily with halogens like bromine or chlorine. The substitution is predicted to occur at the C5 position.

| Reaction | Reagent | Predicted Product | Anticipated Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (controlled conditions) | 3-Amino-5-nitro-2,6-dimethylpyridin-4-ol | C5 |

| Bromination | Br₂ in a suitable solvent (e.g., acetic acid) | 3-Amino-5-bromo-2,6-dimethylpyridin-4-ol | C5 |

| Chlorination | Cl₂ or N-chlorosuccinimide (NCS) | 3-Amino-5-chloro-2,6-dimethylpyridin-4-ol | C5 |

Sulfonation and Friedel-Crafts Acylation at Activated Positions

Sulfonation: Direct sulfonation of the pyridine ring with fuming sulfuric acid is expected to introduce a sulfonic acid group at the C5 position. The reaction conditions would need to be carefully controlled to avoid polymerization or degradation, which can occur with highly activated heterocyclic systems.

Friedel-Crafts Acylation: Friedel-Crafts acylation on the pyridine ring of this substrate is complex. The basic nitrogen of the amino group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and hindering the reaction google.com. This often necessitates using a large excess of the catalyst. Furthermore, the amino group itself is a competing site for acylation. Research on related 3-amino-4-methylpyridines has shown that reaction with acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) can lead to acylation at the amino group, followed by complex cyclization reactions rather than direct acylation on the pyridine ring chemrxiv.org. To achieve Friedel-Crafts acylation at the C5 position, protection of the amino group would likely be the most viable strategy.

Nucleophilic Reactions at the Pyridine Core of this compound

The electron-rich nature of the pyridin-4-one tautomer generally makes the ring resistant to nucleophilic attack. Such reactions typically require an electron-deficient aromatic system or the presence of a good leaving group, neither of which is inherent to this molecule.

Ring Opening and Rearrangement Mechanisms

Nucleophile-induced ring-opening of the pyridine core is not a facile process for this compound under standard conditions. This type of reaction is more commonly observed in pyridinium (B92312) salts that are highly activated towards nucleophilic attack. For example, 1-alkoxypyridinium salts can undergo ring-opening upon reaction with hydroxide (B78521) ions researchgate.netacs.org. Therefore, for the target compound, a plausible pathway to ring-opening would first involve quaternization of the ring nitrogen to form a pyridinium salt. Subsequent attack by a strong nucleophile, such as hydroxide, could then lead to cleavage of the ring, potentially forming substituted pentadienal derivatives researchgate.net.

Addition-Elimination Pathways

The classical nucleophilic aromatic substitution (SNAr) mechanism, which involves the addition of a nucleophile followed by the elimination of a leaving group, is unlikely for this compound. Nucleophilic substitution on the pyridine ring typically occurs at the C2 and C4 positions when a suitable leaving group is present stackexchange.comyoutube.com. In this compound, the C4 position is occupied by a hydroxyl/keto group, which is a poor leaving group. Therefore, substitution via an addition-elimination pathway is not a characteristic reaction of this molecule.

Reactivity of the Amino Group in this compound

The exocyclic amino group at the C3 position exhibits reactivity typical of primary aromatic amines, undergoing a variety of important chemical transformations. orgoreview.comlumenlearning.com

These reactions include acylation to form amides, condensation with aldehydes and ketones to form Schiff bases (imines), and diazotization.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides under basic conditions to yield the corresponding N-acyl derivatives. This reaction is often used as a method to protect the amino group during other transformations orgoreview.com.

Schiff Base Formation: Condensation of the primary amino group with aldehydes or ketones results in the formation of imines, also known as Schiff bases. This reaction is reversible and typically catalyzed by acid libretexts.org.

Diazotization: The reaction of the 3-amino group with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) at low temperatures produces a pyridine-3-diazonium salt. While pyridine-2-diazonium salts are known to be highly unstable, pyridine-3-diazonium salts can be generated in situ and used as valuable synthetic intermediates stackexchange.comgoogle.com. These diazonium salts are relatively unstable and can readily undergo hydrolysis to form the corresponding 3-hydroxy derivative upon warming in an aqueous acidic solution. nih.govrsc.org This provides a pathway to replace the amino group with a hydroxyl group.

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Acylation | Acetyl chloride / Pyridine | N-(4-hydroxy-2,6-dimethylpyridin-3-yl)acetamide |

| Schiff Base Formation | Benzaldehyde / Acid catalyst | 3-(Benzylideneamino)-2,6-dimethylpyridin-4-ol |

| Diazotization followed by Hydrolysis | 1. NaNO₂ / HCl (aq.), 0-5 °C 2. H₂O, heat | 3-Hydroxy-2,6-dimethylpyridin-4-ol |

Acylation and Alkylation Reactions

The presence of both a primary amino group and a pyridine nitrogen allows for competitive acylation and alkylation reactions. The outcome of these reactions is highly dependent on the reaction conditions and the nature of the electrophile.

Acylation: The amino group at the C-3 position is a primary site for acylation, a common transformation for amines. youtube.com Reaction with acylating agents such as acid chlorides or anhydrides is expected to readily form the corresponding amide derivative. Typically, this reaction may require two equivalents of the amine; one acts as the nucleophile, and the second acts as a base to neutralize the generated acid. youtube.com In the case of this compound, the pyridine ring itself or an external non-nucleophilic base can also serve this purpose. The reaction of a related compound, 5-amino-3-(1H-indol-4-yl)pyridin-2(1H)-one, with pyridine-4-carbonyl chloride demonstrates the feasibility of N-acylation on an aminopyridinone core. nih.gov

Alkylation: Alkylation can occur at either the exocyclic amino group or the pyridine ring nitrogen. Mono-N-alkylation of amino alcohols can be challenging due to the potential for overalkylation to form secondary and tertiary amines. However, selective mono-N-alkylation of 3-amino alcohols has been achieved by forming a stable chelate with 9-borabicyclononane (B1260311) (9-BBN), which protects the amine and allows for selective reaction with an alkyl halide. organic-chemistry.org Given the 1,3-relationship between the amino and hydroxyl groups in the pyridinol tautomer of the title compound, a similar chelation-based strategy could potentially be employed for selective N-alkylation.

Furthermore, studies on the alkylation of pyridinols show that the reaction site is influenced by the position of the hydroxyl group. Pyridin-4-ol reacts with perhalopyridines at the nitrogen atom, whereas pyridin-3-ol reacts at the oxygen atom. researchgate.netosi.lv This suggests that for this compound, N-alkylation at the pyridine ring nitrogen is a likely pathway, competing with alkylation at the exocyclic amino group.

| Reaction Type | Potential Site of Reaction | Expected Product | Relevant Findings from Analogous Compounds |

|---|---|---|---|

| Acylation (e.g., with R-COCl) | Exocyclic Amino Group (-NH₂) | 3-(Acylamino)-2,6-dimethylpyridin-4-ol | Amines readily undergo acylation to form amides. youtube.com N-acylation is successful on related aminopyridinone structures. nih.gov |

| Alkylation (e.g., with R-X) | Exocyclic Amino Group (-NH₂) | 3-(Alkylamino)-2,6-dimethylpyridin-4-ol | Selective mono-N-alkylation of 1,3-amino alcohols is possible via chelation with 9-BBN. organic-chemistry.org |

| Alkylation (e.g., with R-X) | Pyridine Ring Nitrogen | 3-Amino-1-alkyl-2,6-dimethylpyridin-4-one | Pyridin-4-ol derivatives preferentially undergo N-alkylation over O-alkylation. researchgate.netosi.lv |

Diazotization and Coupling Reactions for Functionalization

The primary aromatic amino group at the C-3 position is a key functional handle for diazotization reactions. This classic transformation involves treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. organic-chemistry.orgyoutube.com These diazonium intermediates are versatile and can undergo subsequent coupling reactions, most notably with electron-rich aromatic compounds like phenols or anilines to form brightly colored azo dyes. sapub.orgjbiochemtech.com

The general mechanism involves the formation of a nitrosonium ion (NO⁺) from nitrous acid, which is then attacked by the nucleophilic amino group. A series of proton transfers and elimination of water yields the diazonium ion (-N₂⁺).

While specific studies on the diazotization of this compound are not prevalent, the reaction is well-established for a wide range of heterocyclic amines. organic-chemistry.org For instance, a patent describes the preparation of 3-hydroxypyridine (B118123) from 3-aminopyridine via a diazotization step, highlighting the applicability of this reaction to the pyridine scaffold. google.com The resulting diazonium salt of this compound could be used to synthesize a variety of functionalized derivatives, including azo-coupled compounds with potential applications as dyes or molecular switches. The conditions for such reactions are conventional, typically involving the slow addition of a cold diazonium salt solution to a cooled solution of the coupling partner. sapub.orggoogle.com

Reactivity of the Hydroxyl Group in this compound

The hydroxyl group of this compound exists in a tautomeric equilibrium with its 4-pyridone form. This equilibrium is crucial as it influences the reactivity, with reactions potentially occurring at the oxygen of the pyridinol or the nitrogen of the pyridone. For many pyridin-4-ols, the pyridone tautomer is favored, especially in the solid state. researchgate.net

Etherification and Esterification Reactions

Etherification: The formation of ethers from the hydroxyl group (O-alkylation) is a possible reaction pathway. However, as noted previously, studies on pyridin-4-ol systems indicate a strong preference for N-alkylation of the pyridone tautomer over O-alkylation of the pyridinol tautomer. researchgate.netosi.lv In contrast, pyridin-3-ol, which does not have the same pyridone tautomerism, readily undergoes O-arylation to form pyridyl ethers. researchgate.netosi.lv This suggests that direct etherification at the C-4 oxygen of this compound may be challenging under standard alkylating conditions.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters. More commonly, due to the pyridone tautomerism, reactions with reagents like sulfonyl chlorides lead to O-sulfonylation. For example, highly substituted pyridin-4-ols can be deprotonated with a base like sodium hydride and then treated with nonafluorobutanesulfonyl fluoride (B91410) to yield pyridin-4-yl nonaflates. chim.it These nonaflates are excellent leaving groups, making them valuable intermediates for subsequent cross-coupling reactions. chim.it This two-step process (deprotonation followed by reaction with a sulfonyl halide) is an effective method for functionalizing the oxygen atom.

Redox Chemistry Involving the Hydroxyl Moiety

The term "redox" refers to reactions involving the transfer of electrons, where oxidation is the loss of electrons and reduction is the gain of electrons. youtube.comyoutube.com The pyridinol/pyridone system can participate in redox chemistry.

The oxidation of aminopyridine derivatives has been documented. For instance, the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with reagents like sodium hypochlorite (B82951) (NaOCl) or meta-chloroperoxybenzoic acid (m-CPBA) can lead to oxidative dimerization or the formation of other complex structures, depending on the reaction conditions. nih.gov Similarly, the nitration of 3-hydroxypyridine using nitric acid in the presence of acetic anhydride is an example of an oxidative transformation of the pyridine ring itself. patsnap.com For this compound, the pyridinol form could potentially be oxidized. The specific products would depend on the oxidant used and the reaction conditions, but could involve transformations of the ring or the substituents.

Metal Coordination Chemistry of this compound Ligands

The field of coordination chemistry studies the complexes formed between a central metal atom and surrounding molecules or ions, known as ligands. This compound is a promising candidate as a ligand due to its multiple potential donor sites: the pyridine ring nitrogen, the exocyclic amino nitrogen, and the oxygen atom of the 4-hydroxyl/oxo group. This poly-functionality allows it to bind to metal ions in various ways.

Chelation Modes and Ligand Architectures

Based on studies of related aminopyridine ligands, several coordination modes can be predicted for this compound. vot.pl

Monodentate Coordination: The ligand could bind to a metal center through its most basic site, which is typically the pyridine ring nitrogen.

Bidentate Chelation: The molecule can form a stable five-membered chelate ring by coordinating to a metal center through both the pyridine nitrogen and the exocyclic amino nitrogen. This bidentate N,N-chelation is a common binding mode for 2-aminopyridines and has been observed for 3-aminopyridine as well. elsevierpure.com

Bidentate Chelation (N,O): Alternatively, bidentate N,O-chelation can occur, involving the pyridine nitrogen and the oxygen of the 4-oxo group. This would form a stable six-membered chelate ring, a favorable arrangement in coordination chemistry. Complexes of 3-(3-pyridyl)alaninate, which feature an amino acid side chain on a pyridine ring, demonstrate N,O-chelation. researchgate.net

Bridging Ligand: The ligand can act as a bridge between two or more metal centers. Studies on 3-aminopyridine have shown that it can form polymeric chains by linking metal ions, where it coordinates through the pyridine nitrogen to one metal and the amino nitrogen to another (μ₂-3-ampy). elsevierpure.comresearchgate.net

The specific chelation mode and the resulting ligand architecture will depend on several factors, including the nature of the metal ion, the counter-ion, the solvent, and the reaction stoichiometry. The steric hindrance from the two methyl groups at positions 2 and 6 will also play a significant role in dictating the geometry of the resulting metal complex.

| Chelation Mode | Coordinating Atoms | Resulting Structure | Evidence from Analogous Ligands |

|---|---|---|---|

| Monodentate | Pyridine Nitrogen | Terminal Ligand | Fundamental coordination mode for pyridine derivatives. |

| Bidentate (N,N) | Pyridine Nitrogen & Amino Nitrogen | 5-membered chelate ring | Common for aminopyridine ligands. vot.plelsevierpure.com |

| Bidentate (N,O) | Pyridine Nitrogen & Oxo/Hydroxyl Oxygen | 6-membered chelate ring | Observed in related N,O-chelating pyridyl ligands. researchgate.net |

| Bridging | Pyridine Nitrogen & Amino Nitrogen | Polymeric chains or multinuclear complexes | 3-aminopyridine forms polymeric structures with Ni(II) and Co(II). elsevierpure.comresearchgate.net |

Synthesis and Characterization of Metal Complexes

Research into the coordination chemistry of this compound reveals a notable scarcity of published studies detailing the synthesis and characterization of its metal complexes. Extensive searches of scientific literature and chemical databases did not yield specific examples of metal complexes derived from this particular ligand.

While the broader class of aminopyridines has been extensively studied as ligands for a variety of transition metals, forming complexes that are well-characterized by techniques such as single-crystal X-ray diffraction, FT-IR spectroscopy, UV-Vis spectroscopy, and elemental analysis, this body of work does not specifically include this compound. For instance, studies on related compounds like 3-aminopyridine have shown its capability to act as a co-ligand in the synthesis of polymeric and mononuclear complexes with metals such as nickel and cobalt. elsevierpure.com Similarly, other substituted aminopyridines have been successfully used to create coordination complexes with various metal ions, demonstrating the potential of the aminopyridine scaffold in coordination chemistry. nih.gov

However, the specific electronic and steric effects of the hydroxyl group at the 4-position and the methyl groups at the 2- and 6-positions on the coordinating ability of this compound remain unexplored in the available scientific literature. The presence of the hydroxyl group introduces an additional potential coordination site, suggesting that the ligand could act as a bidentate or even a bridging ligand, but experimental evidence to support this is currently lacking.

Due to the absence of specific research data, a data table of synthesized metal complexes for this compound cannot be provided.

Catalytic Applications of this compound Metal Complexes

Consistent with the lack of synthesized and characterized metal complexes of this compound, there is no available research on their catalytic applications. The investigation into the catalytic potential of metal complexes is contingent upon their successful synthesis and characterization.

The field of catalysis frequently employs metal complexes with nitrogen-containing heterocyclic ligands, such as aminopyridines, for a wide range of organic transformations. These complexes have shown activity in reactions like oxidation, reduction, and carbon-carbon bond formation. growingscience.commdpi.comresearchgate.net The catalytic activity is influenced by the nature of the metal center, the coordination environment imposed by the ligand, and the electronic and steric properties of the ligand itself.

In principle, metal complexes of this compound could be investigated for various catalytic activities. The specific substitution pattern of the pyridine ring could modulate the electronic properties of the metal center, potentially leading to unique catalytic selectivities or efficiencies. However, without any reported studies, any discussion of their catalytic applications remains purely speculative.

Therefore, no data table detailing the catalytic applications of this compound metal complexes can be presented.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Amino 2,6 Dimethylpyridin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an unparalleled tool for providing detailed information about the carbon-hydrogen framework of a molecule, as well as insights into its three-dimensional structure and dynamic properties.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in 3-Amino-2,6-dimethylpyridin-4-ol.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic proton, the methyl protons, and the amine protons. The chemical shifts (δ) of these protons are influenced by the electron-donating and -withdrawing effects of the substituents on the pyridine (B92270) ring. The integration of the signals would confirm the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The chemical shifts of the carbon atoms in the pyridine ring, the methyl carbons, and the carbons bearing the amino and hydroxyl groups would provide crucial data for structural confirmation.

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, between the aromatic proton and any adjacent protons (if present) and potentially long-range couplings from the methyl groups to the ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms, allowing for the unambiguous assignment of the ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be critical in confirming the substitution pattern on the pyridine ring by showing correlations between the methyl protons and the ring carbons, as well as between the aromatic proton and various ring carbons.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on general principles for substituted pyridines.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C2-CH₃ | ~ 2.2-2.5 | ~ 15-20 |

| C6-CH₃ | ~ 2.2-2.5 | ~ 15-20 |

| C5-H | ~ 6.0-6.5 | ~ 100-110 |

| NH₂ | Variable, broad | N/A |

| C3-NH₂ | N/A | ~ 140-150 |

| C4-OH | Variable, broad | ~ 160-170 |

| C2 | N/A | ~ 150-160 |

| C3 | N/A | ~ 120-130 |

| C4 | N/A | ~ 160-170 |

| C5 | N/A | ~ 100-110 |

| C6 | N/A | ~ 150-160 |

Dynamic NMR (DNMR) techniques are employed to study time-dependent phenomena such as conformational changes and chemical exchange processes. For this compound, DNMR could be used to investigate the tautomerism between the pyridin-4-ol and the pyridin-4-one forms. By acquiring NMR spectra at different temperatures, it might be possible to observe the coalescence of signals or changes in line shapes, which would provide quantitative information about the energy barriers and rates of this exchange process. Furthermore, the rotation of the amino group could also be a dynamic process amenable to study by DNMR.

Mass Spectrometry (MS) Approaches

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₇H₁₀N₂O), the expected exact mass can be calculated and compared to the experimental value. PubChem provides predicted data for various adducts of this compound. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 139.08660 |

| [M+Na]⁺ | 161.06854 |

| [M-H]⁻ | 137.07204 |

| [M+NH₄]⁺ | 156.11314 |

| [M+K]⁺ | 177.04248 |

| [M]⁺ | 138.07877 |

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the deduction of its structure.

While specific experimental MS/MS data for this compound is not widely published, a plausible fragmentation pathway for the [M+H]⁺ ion can be proposed based on the known fragmentation of similar pyridine and pyridone structures. Common fragmentation pathways for protonated pyridines often involve cleavages of the ring or loss of substituents. For pyridones, the loss of CO is a characteristic fragmentation.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound might involve:

Loss of NH₃: A common fragmentation for primary amines.

Loss of CO: Characteristic of the pyridone tautomer.

Loss of a methyl radical (•CH₃): Resulting in a stable pyridinium (B92312) ion.

Ring cleavage: Leading to smaller charged fragments.

Ion Mobility Spectrometry (IMS) Integration for Isomer Differentiation

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enabling the differentiation of isomeric species that are indistinguishable by mass alone. nih.gov The core principle involves measuring the drift time of an ion through a tube filled with a neutral buffer gas under the influence of a weak electric field. Ions with a larger, more extended structure will experience more collisions with the buffer gas and thus have a longer drift time compared to smaller, more compact ions of the same mass-to-charge ratio (m/z). nih.gov

Predicted CCS values for protonated adducts of this compound provide a theoretical basis for its identification and differentiation. uni.lu For instance, the predicted CCS for the [M+H]⁺ ion is 126.3 Ų, while for the [M+Na]⁺ ion, it is 136.5 Ų. uni.lu An experimental IMS-MS analysis would aim to match these theoretical values, allowing for confident identification and differentiation from other isomers which would present distinct CCS values due to their different structures.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z (mass/charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 139.08660 | 126.3 |

| [M+Na]⁺ | 161.06854 | 136.5 |

| [M-H]⁻ | 137.07204 | 127.9 |

| [M+K]⁺ | 177.04248 | 133.5 |

Data sourced from PubChem, calculated using CCSbase. uni.lu

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Geometry

While a specific single-crystal structure for this compound is not publicly available, studies on related aminopyridine derivatives demonstrate the power of this technique. aalto.fiechemcom.com For example, the analysis of a similar heterocyclic compound, 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, revealed two independent molecules within its crystal structure, detailing the specific geometric parameters and intermolecular interactions like hydrogen bonding. aalto.fiechemcom.com A similar study on this compound would elucidate the planarity of the pyridine ring, the orientation of the substituent groups, and the nature of intermolecular hydrogen bonds involving the amino and hydroxyl groups, which govern the crystal packing.

Table 2: Illustrative Data Obtainable from Single-Crystal XRD Analysis

| Parameter | Description | Example Value (from a related structure) |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | C2/c mdpi.com |

| Unit Cell Dimensions | The lengths and angles of the unit cell. | a = 19.1093 Å, b = 7.7016 Å, c = 20.6915 Å, β = 105.515° mdpi.com |

| Bond Length (C-N) | The distance between carbon and nitrogen atoms. | ~1.34 Å |

| Bond Angle (C-N-C) | The angle within the pyridine ring. | ~118° |

| Hydrogen Bond Distance (N-H···O) | The distance between a hydrogen bond donor and acceptor. | ~2.9 Å |

Note: Values are illustrative, based on data for related heterocyclic compounds. mdpi.com

Powder X-ray Diffraction (PXRD) for Polymorphism and Solid-State Forms

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze the crystalline nature of a bulk sample. It is essential for identifying different solid-state forms, such as polymorphs, solvates, or hydrates. Polymorphism, the ability of a compound to exist in multiple crystal structures, can significantly impact its physical properties.

In PXRD, a monochromatic X-ray beam is directed at a powdered sample, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a unique fingerprint of the crystalline phase. For this compound, PXRD would be used to confirm the phase purity of a synthesized batch and to screen for different polymorphs that might arise under various crystallization conditions. Each polymorph would produce a distinct PXRD pattern with characteristic peak positions (2θ) and intensities. cas.cz Studies on other organic molecules have successfully used PXRD to identify and characterize different polymorphic forms. cas.czresearchgate.net

Table 3: Hypothetical PXRD Data for Two Polymorphs of this compound

| Polymorph A | Polymorph B | ||

|---|---|---|---|

| Position [°2θ] | Relative Intensity [%] | Position [°2θ] | Relative Intensity [%] |

| 10.5 | 100 | 11.2 | 85 |

| 15.2 | 80 | 14.8 | 100 |

| 21.0 | 95 | 22.5 | 60 |

| 25.8 | 75 | 26.1 | 90 |

Note: This table presents hypothetical data to illustrate how PXRD can distinguish between different crystalline forms.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. ijera.com These methods probe the vibrational motions of chemical bonds, with each type of bond (e.g., O-H, N-H, C=C) vibrating at a characteristic frequency.

For this compound, IR and Raman spectra would provide clear signatures for its key functional groups.

O-H and N-H Stretching: The hydroxyl (-OH) and amino (-NH₂) groups would exhibit characteristic stretching vibrations in the high-frequency region of the IR spectrum, typically between 3200 and 3500 cm⁻¹.

C-H Stretching: The methyl (-CH₃) groups would show symmetric and asymmetric stretching vibrations around 2900-3000 cm⁻¹. scifiniti.com

Ring Vibrations: The aromatic pyridine ring would display a series of C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region.

Fingerprint Region: The region below 1400 cm⁻¹ contains a complex pattern of bending and other vibrations that are unique to the molecule as a whole, serving as a "fingerprint" for identification. ijera.com

While Raman spectroscopy also probes these vibrations, its selection rules differ from IR, often providing complementary information. For instance, symmetric, non-polar bonds can produce strong Raman signals where they might be weak in the IR spectrum. The analysis of related compounds like 2-amino-4,6-dimethylpyrimidine (B23340) shows a detailed assignment of vibrational modes based on these techniques. ijera.com

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

|---|---|---|---|

| ν(O-H) Stretch | Hydroxyl | ~3300-3400 | IR |

| ν(N-H) Stretch | Amino | ~3200-3350 | IR |

| ν(C-H) Stretch | Methyl | ~2950-3000 | IR, Raman |

| ν(C=C), ν(C=N) Stretch | Pyridine Ring | ~1550-1650 | IR, Raman |

| δ(N-H) Bend | Amino | ~1600-1640 | IR |

| δ(C-H) Bend | Methyl | ~1375-1450 | IR |

Note: Values are typical ranges and subject to the specific chemical environment.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. mdpi.com It is particularly useful for studying compounds with conjugated systems, such as the aromatic ring in this compound.

The pyridine ring contains a system of conjugated π-orbitals. UV-Vis spectroscopy would primarily detect the π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) electronic transitions. The presence of substituents like the amino (-NH₂) and hydroxyl (-OH) groups, which are auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted pyridine. This is due to the extension of the conjugated system by the lone pairs of electrons on the nitrogen and oxygen atoms. The molar absorptivity (ε), determined via the Beer-Lambert law, provides a measure of the probability of the electronic transition. mdpi.com

Table 5: Expected UV-Vis Absorption Data for this compound in Methanol (B129727)

| Electronic Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π | ~270-290 | ~5,000 - 15,000 |

| n → π | ~310-340 | ~100 - 1,000 |

Note: Values are illustrative and based on typical data for substituted pyridines. mdpi.comibm.com

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Conformational Analysis

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. libretexts.orgyoutube.com The parent molecule, this compound, is achiral and therefore would not produce a CD signal.

However, this technique becomes highly relevant for the analysis of its chiral derivatives. If a chiral center is introduced, for example, by reacting the amino group with a chiral acid or by synthesizing a derivative with a stereogenic center, the resulting molecule would be optically active. CD spectroscopy could then be used to:

Determine Absolute Configuration: The sign and shape of the CD spectrum can often be correlated with the absolute stereochemistry (R/S configuration) of the chiral center.

Analyze Conformation: The CD spectrum is highly sensitive to the three-dimensional structure of a molecule. Changes in the conformation of the chiral derivative upon binding to other molecules or changes in environmental conditions (like pH or temperature) would be reflected in the CD spectrum. libretexts.orgmtoz-biolabs.com

Study Intermolecular Interactions: When a chiral derivative of this compound interacts with other biomolecules, such as proteins or DNA, induced CD signals can provide information about the binding event and any resulting conformational changes. mtoz-biolabs.com

The technique is particularly powerful for studying the secondary structure of proteins and nucleic acids, but its application to small chiral molecules and their interactions is also a critical area of research. mtoz-biolabs.comnih.gov

Theoretical and Computational Chemistry of 3 Amino 2,6 Dimethylpyridin 4 Ol

Quantum Mechanical (QM) Studies

Quantum mechanical calculations offer a detailed description of the electronic structure and related properties of 3-Amino-2,6-dimethylpyridin-4-ol. These methods, including Density Functional Theory (DFT) and ab initio calculations, are fundamental to predicting the molecule's stability, reactivity, and spectroscopic characteristics.

Electronic Structure Calculations (Density Functional Theory, ab initio)

Electronic structure calculations are pivotal in determining the optimized geometry and energetic properties of this compound. Methods like Density Functional Theory (DFT), particularly with hybrid functionals such as B3LYP, are often employed to balance computational cost and accuracy. researchgate.netbhu.ac.in These calculations can predict key structural parameters and electronic properties.

For instance, a DFT study using a basis set like 6-311++G(d,p) could provide the following hypothetical geometric and electronic data for the molecule in its ground state. mdpi.com

Interactive Table: Calculated Geometric and Electronic Properties of this compound

| Property | Calculated Value | Unit |

| Total Energy | -478.12345 | Hartrees |

| Dipole Moment | 3.45 | Debye |

| C2-N1 Bond Length | 1.35 | Å |

| C3-N(amino) Bond Length | 1.40 | Å |

| C4-O Bond Length | 1.28 | Å |

| C-H (methyl) Bond Length | 1.09 | Å |

| N-H (amino) Bond Length | 1.01 | Å |

| O-H Bond Length | 0.97 | Å |

Note: The data in this table is hypothetical and for illustrative purposes.

Ab initio methods, while more computationally intensive, can offer even higher accuracy for electronic properties. These calculations are essential for understanding the fundamental nature of the molecule's chemical bonds and charge distribution.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more likely to be reactive. For this compound, the presence of both an electron-donating amino group and a potentially electron-withdrawing pyridinol ring system influences the energies of these frontier orbitals.

Interactive Table: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) | Description |

| HOMO | -5.8 | Indicates electron-donating capability |

| LUMO | -1.2 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.6 | Relates to chemical stability and reactivity |

Note: The data in this table is hypothetical and for illustrative purposes.

The distribution of HOMO and LUMO densities across the molecule can predict the most probable sites for electrophilic and nucleophilic attack. mdpi.com For this molecule, the HOMO is likely localized on the amino group and the pyridinol ring, while the LUMO may be distributed over the pyridine (B92270) ring.

Reaction Pathway and Transition State Analysis of this compound Transformations

Computational methods can be used to model the transformation of this compound into other chemical species. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways and the structures of any transition states.

For example, the N-acylation of the amino group or the O-alkylation of the hydroxyl group are potential transformations. Quantum mechanical calculations can determine the activation energies for these reactions, providing insight into their feasibility and kinetics. These studies are critical for designing synthetic routes and understanding potential metabolic pathways.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of this compound, tracking the motions of its atoms over time. nih.govpitt.edu This approach is invaluable for understanding the molecule's flexibility and its interactions with its environment, such as solvents.

Conformational Analysis and Flexibility Studies

While this compound has a relatively rigid pyridine core, the methyl and amino groups have rotational freedom. MD simulations can explore the different conformations that the molecule can adopt and their relative stabilities. unifi.it This is particularly important for understanding how the molecule might bind to a biological target, as its conformation can significantly affect its binding affinity.

Solvent Effects on Structure and Reactivity

The solvent in which a molecule is dissolved can have a profound impact on its structure and reactivity. nih.govresearchgate.net MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water. These simulations can reveal how the solvent affects the molecule's conformation and the accessibility of its reactive sites.

For instance, in a polar solvent like water, hydrogen bonding between the solvent and the amino and hydroxyl groups of the molecule would be expected. MD simulations can quantify the strength and dynamics of these interactions. The choice of force field, such as AMBER or CHARMM, is critical for accurately modeling these intermolecular forces. mdpi.comnih.gov

Intermolecular Interactions and Aggregation Behavior

The intermolecular forces at play in this compound are pivotal in determining its physical properties, such as melting point, solubility, and crystal packing. These interactions are also fundamental to its potential role in biological systems, for instance, in binding to a protein active site. The primary intermolecular interactions expected for this molecule are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The structure of this compound features multiple hydrogen bond donors and acceptors. The hydroxyl (-OH) group is a potent hydrogen bond donor, while the amino (-NH₂) group provides two donor sites. The nitrogen atom within the pyridine ring and the oxygen of the hydroxyl group act as hydrogen bond acceptors. This multiplicity of sites allows for the formation of complex hydrogen-bonding networks.

In the solid state, it is anticipated that these molecules will form extensive networks of intermolecular hydrogen bonds. For instance, the hydroxyl group of one molecule could donate a hydrogen to the pyridine nitrogen or the hydroxyl oxygen of a neighboring molecule. Similarly, the amino group can engage in hydrogen bonding with the hydroxyl oxygen or pyridine nitrogen of adjacent molecules. The presence of the pyridin-4-ol tautomer, 3-amino-2,6-dimethyl-1H-pyridin-4-one, would also influence the hydrogen bonding patterns, with the carbonyl group being a strong hydrogen bond acceptor and the ring NH acting as a donor. Computational studies on related aminopyridine and pyridinol systems have quantified the energies of such interactions, which are expected to be in a similar range for this compound.

| Interacting Molecules | Hydrogen Bond Type | Calculated Interaction Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Water Dimer | O-H···O | -5.08 | DFT/B3LYP/6-311++G |

| HF Dimer | F-H···F | -4.64 | DFT/B3LYP/6-311++G |

| 2-Aminopyridine (B139424) - Methanol (B129727) | N-H···O | Data Not Available | TD-DFT |

| 4-Hydroxypyridine Dimer | O-H···N | Data Not Available | Theoretical Calculation |

π-π Stacking: The pyridine ring in this compound is an aromatic system, making it capable of engaging in π-π stacking interactions. These interactions, arising from the alignment of the π-orbitals of adjacent rings, contribute to the stability of molecular aggregates and crystals. The geometry of these interactions can vary, including face-to-face and edge-to-face (T-shaped) arrangements. The substituents on the pyridine ring, namely the electron-donating amino and methyl groups and the hydroxyl group, will modulate the electron density of the aromatic ring and, consequently, the nature and strength of the π-π stacking. Computational studies on pyridine dimers have shown that the interaction energy is highly dependent on the relative orientation of the rings, with antiparallel-displaced geometries often being the most stable. smu.edu

| Geometry | Interaction Energy (kcal/mol) | Computational Method |

|---|---|---|

| Parallel-sandwich | -1.53 | MP2/6-311++G |

| Antiparallel-sandwich | -3.05 | MP2/6-311++G |

| Parallel-displaced | -2.39 | MP2/6-311++G |

| Antiparallel-displaced | -3.97 | MP2/6-311++G |

| T-up | -1.91 | MP2/6-311++G |

| T-down | -1.47 | MP2/6-311++G |

Aggregation Behavior: The interplay of strong hydrogen bonding and weaker π-π stacking interactions will dictate the aggregation behavior of this compound. In polar, protic solvents, the molecule is likely to form strong hydrogen bonds with the solvent molecules, which may disrupt intermolecular aggregation. In non-polar solvents, the propensity for self-aggregation through hydrogen bonding and π-π stacking is expected to be much higher. In the solid state, a well-ordered crystalline structure stabilized by a robust network of these interactions is anticipated. The specific packing motif will depend on the thermodynamic favorability of the various possible intermolecular arrangements.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are powerful computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. While no specific QSAR/QSPR models for this compound are readily available, the principles of these modeling techniques can be discussed in the context of this molecule, particularly given its potential as a kinase inhibitor, a common target for aminopyridine derivatives. nih.govnih.gov

Descriptor Generation and Selection for Predictive Models

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. For a molecule like this compound, a wide array of descriptors can be generated, categorized as follows:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional descriptors (e.g., number of rings, rotatable bonds), topological indices (e.g., Wiener index, Randić index), and electro-topological state indices.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric descriptors (e.g., molecular volume, surface area), electronic descriptors (e.g., dipole moment, partial charges), and quantum chemical descriptors (e.g., HOMO/LUMO energies). uobasrah.edu.iq

The selection of the most relevant descriptors is a critical step in building a predictive QSAR/QSPR model. This is often achieved through statistical methods like multiple linear regression (MLR), principal component analysis (PCA), or genetic algorithms, which aim to identify a subset of descriptors that have the strongest correlation with the activity or property of interest while minimizing redundancy.

| Descriptor Class | Specific Descriptor Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors, Number of rotatable bonds | Molecular size, potential for H-bonding, conformational flexibility |

| Topological | Wiener Index, Balaban J index, Kier & Hall connectivity indices | Molecular branching and shape |

| Electronic | LogP (lipophilicity), Polar Surface Area (PSA), Dipole moment | Hydrophobicity, polarity, and charge distribution |

| Quantum Chemical | HOMO/LUMO energies, Mulliken charges, Electrostatic potential | Electronic reactivity and interaction potential |

| 3D/Steric | Molecular Volume, Surface Area, Shadow Indices | Molecular size and shape in 3D space |

Model Development and Validation for Specific Research Endpoints

Once a set of relevant descriptors is selected, a mathematical model is developed to establish the relationship between these descriptors and the target endpoint. For this compound, relevant research endpoints could include its inhibitory activity against a specific kinase (e.g., IC₅₀ or Kᵢ values) or a physicochemical property like solubility or melting point.

The development of the model involves training it on a dataset of compounds with known activities or properties. The dataset is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive performance. Common modeling techniques include:

Multiple Linear Regression (MLR): A statistical method that models the linear relationship between a dependent variable and one or more independent variables (descriptors).

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Algorithms: As will be discussed in the next section, various machine learning algorithms can be employed to build more complex, non-linear QSAR/QSPR models.

The validation of the developed model is crucial to ensure its robustness and predictive power. This is typically assessed using statistical metrics such as the coefficient of determination (R²), the cross-validated R² (q²), and the root mean square error (RMSE). External validation, using an independent set of compounds, is also essential to confirm the model's generalizability.

Machine Learning and Artificial Intelligence Applications in this compound Research

Machine learning (ML) and artificial intelligence (AI) have emerged as transformative technologies in chemical and biological research. nih.gov For a compound like this compound, ML can be applied in various ways, from predicting its properties to designing novel analogs with improved characteristics.

The application of ML in this context typically involves the use of supervised learning algorithms. These algorithms learn from a labeled dataset, where each data point (a molecule) is associated with a known outcome (e.g., "active" or "inactive" against a particular target). The trained model can then be used to predict the outcome for new, untested molecules.

Several ML algorithms are well-suited for applications in drug discovery and materials science:

Support Vector Machines (SVM): A powerful classification and regression algorithm that works by finding the optimal hyperplane that separates data points into different classes.

Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees during training and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.

Artificial Neural Networks (ANN) and Deep Neural Networks (DNN): These are complex, multi-layered networks of interconnected nodes (neurons) that are inspired by the structure of the human brain. DNNs, a form of deep learning, have shown remarkable success in handling large and complex datasets. nih.gov

Gradient Boosting Machines (GBM): An ensemble technique that builds models in a stage-wise fashion, where each new model corrects the errors of the previous ones.

| Algorithm | Type | Potential Application | Key Strengths |

|---|---|---|---|

| Support Vector Machine (SVM) | Classification, Regression | Predicting biological activity (e.g., kinase inhibition), classifying compounds as active/inactive. | Effective in high-dimensional spaces, robust against overfitting with proper kernel selection. |

| Random Forest (RF) | Classification, Regression | Predicting potency, identifying important molecular features for activity. | Handles large datasets with high dimensionality, provides feature importance measures. |

| Artificial Neural Network (ANN) | Classification, Regression | Modeling complex non-linear structure-activity relationships. | Ability to learn complex patterns and interactions between features. |

| Deep Neural Network (DNN) | Classification, Regression, Generative Modeling | Predicting a wide range of properties, de novo design of novel analogs. | Can learn from vast and complex data, capable of generative tasks. |

| Gradient Boosting Machines (GBM) | Classification, Regression | High-accuracy prediction of activity and properties. | Often achieves state-of-the-art performance in predictive modeling. |

In the context of this compound research, ML models could be trained on existing databases of kinase inhibitors to predict its potential as an inhibitor for various kinases. acs.org Furthermore, generative ML models could be used to design novel derivatives of this compound with optimized properties, such as enhanced potency, selectivity, or improved pharmacokinetic profiles. The validation of these in silico predictions would then guide synthetic efforts and experimental testing, thereby accelerating the discovery and development process.

Biological and Pharmacological Mechanisms of Action of 3 Amino 2,6 Dimethylpyridin 4 Ol and Its Analogs

Receptor Binding and Ligand-Target Interactions

The characterization of how a ligand interacts with its biological target is fundamental to understanding its pharmacological effects. This section will explore the methodologies used to predict and confirm these interactions, drawing on research conducted on analogs of 3-Amino-2,6-dimethylpyridin-4-ol.

In Vitro Binding Assays and Affinity Determination Methodologies

In vitro binding assays are essential experimental techniques used to measure the binding affinity of a compound for its target receptor. These assays are crucial for validating the predictions made by molecular docking studies.